2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol
Description
Properties
CAS No. |
88122-52-5 |
|---|---|
Molecular Formula |
C58H98O26 |
Molecular Weight |
1211.4 g/mol |
IUPAC Name |
2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-77-49-44(72)36(64)27(62)21-75-49)25-11-16-57(7)35(25)26(61)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)38(66)29(19-59)78-52)83-53-48(43(71)39(67)30(20-60)79-53)82-50-45(73)37(65)28(63)22-76-50/h10,25-53,59-74H,9,11-23H2,1-8H3 |
InChI Key |
XBGLCVZQMWKHFC-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C |
melting_point |
219 - 223 °C |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis and Biotechnological Production of Notoginsenoside Fc
In Vivo Biosynthesis Pathways of Triterpene Saponins (B1172615)
The biosynthesis of notoginsenoside Fc is part of the larger family of triterpene saponins, which are synthesized in Panax notoginseng through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govresearchgate.net These pathways work in concert to produce the fundamental precursors for all ginsenosides (B1230088).
Methylerythritol Phosphate Pathway
Located in the plastids, the methylerythritol phosphate (MEP) pathway provides an alternative route to IPP and DMAPP, starting from pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govfrontiersin.org While both the MVA and MEP pathways contribute to the pool of isoprenoid precursors, their relative contributions can vary. researchgate.net The precursors from both pathways are ultimately converted to farnesyl pyrophosphate (FPP), two molecules of which are combined to form squalene (B77637), the direct precursor to the triterpene skeleton. nih.govoup.com This squalene is then epoxidized to 2,3-oxidosqualene, which undergoes cyclization to form the dammarane-type skeleton characteristic of notoginsenoside Fc. nih.gov
Factors Influencing Notoginsenoside Fc Accumulation
The concentration of notoginsenoside Fc within the Panax notoginseng plant is not uniform and is influenced by a variety of internal and external factors.
Tissue Specificity and Developmental Stages
The accumulation of notoginsenoside Fc demonstrates significant tissue specificity. The content of notoginsenoside Fc is considerably higher in the flowers and leaves compared to the roots. researchgate.netresearchgate.net A comparative metabolic profiling study of different tissues of P. notoginseng revealed that most identified ginsenosides, including notoginsenoside Fc, showed up-accumulation in the root tissues. tandfonline.com However, another study specified that the content in flowers and leaves is much higher. researchgate.net The developmental stage of the plant also plays a critical role. For instance, the accumulation of major dammarene-type saponins is higher in the roots of three-year-old plants compared to one-year-old plants, which is correlated with the high expression of saponin (B1150181) biosynthetic genes. researchgate.net
Bioconversion and Enzymatic Transformations of Related Saponins
Biotechnological approaches, particularly bioconversion and enzymatic transformation, offer promising methods for the production of specific, often rare, ginsenosides like notoginsenoside Fc and its derivatives. These methods can overcome the limitations of low natural abundance.
Notoginsenoside Fc itself can serve as a substrate for producing other valuable ginsenosides. For example, it can be converted to the rare vina-ginsenoside R7 through the specific hydrolysis of the outer xylose at the C-20 position. nih.govacs.orgfigshare.com An engineered glycosidase, KfGH01, has been shown to specifically catalyze this transformation. nih.govacs.orgfigshare.com
Furthermore, enzymatic treatment is presented as a green and controllable alternative to conventional methods for modifying ginsenosides. doi.org For instance, crude enzymes from fungi like Cladosporium xylophilum have been used to transform major saponins from P. notoginseng flowers into minor, more pharmacologically active ginsenosides. mdpi.comnih.gov In one study, when a mix of major saponins from P. notoginseng flowers, including notoginsenoside Fc, was treated with C. xylophilum, the content of Fc was significantly reduced, suggesting its conversion into other compounds. mdpi.com Another study successfully separated notoginsenoside Fc during the enzymatic production of other minor ginsenosides from P. notoginseng stem-leaf saponins. nih.gov
Below is an interactive table summarizing the enzymatic transformations involving notoginsenoside Fc and related saponins.
| Starting Saponin(s) | Enzyme/Method | Product(s) | Reference(s) |
| Notoginsenoside Fc | Engineered Glycosidase (KfGH01) | Vina-ginsenoside R7 | nih.govacs.orgfigshare.com |
| Major Saponins from P. notoginseng flowers (including Notoginsenoside Fc) | Cladosporium xylophilum | Minor ginsenosides (e.g., F2, Rd2, Fd, Fe) | mdpi.comnih.gov |
| Notoginseng leaf ginsenosides (including Notoginsenoside Fc) | Ginsenosidase type-I from Aspergillus niger g. 848 | Ginsenosides C-Mx, C-K, Vina-ginsenoside R7 | nih.gov |
| Notoginsenoside Fc and Notoginsenoside Fa | Microwave processing | Notoginsenoside SFt3 | rsc.org |
Metabolism and Preclinical Pharmacokinetics of Notoginsenoside Fc
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Pharmacokinetic studies, primarily conducted in rats, have provided foundational insights into the ADME profile of Notoginsenoside Fc. nih.govbiocrick.comresearchgate.net Following intravenous and oral administration, Notoginsenoside Fc exhibits dose-independent pharmacokinetic behavior. nih.govbiocrick.comchemfaces.com A key characteristic is its slow elimination from plasma, with a long half-life (t½) reported to be greater than 22 hours, and in some cases between 22 and 30 hours. nih.govbiocrick.comchemfaces.comresearchgate.net
Despite its stability in plasma, Notoginsenoside Fc demonstrates very low oral bioavailability, estimated to be between 0.10% and 0.14%. nih.govbiocrick.comchemfaces.comresearchgate.net This poor absorption from the gastrointestinal tract is a common feature among ginsenosides (B1230088), often attributed to their high molecular weight and polarity. dovepress.comtandfonline.com Research on Panax notoginseng saponins (B1172615) suggests that a significant portion of these compounds may be directly excreted through feces. mdpi.com Further studies comparing normal and pseudo germ-free rats revealed that systemic exposure to Notoginsenoside Fc, as measured by the area under the curve (AUC), was significantly increased by 40% in the pseudo germ-free group, indicating that the gut microbiota plays a crucial role in its metabolism and subsequent low absorption. nih.gov
Table 1: Pharmacokinetic Parameters of Notoginsenoside Fc in Rats
| Parameter | Value | Source(s) |
|---|---|---|
| Administration | Intravenous & Oral | nih.gov, biocrick.com, researchgate.net |
| Bioavailability (Oral) | 0.10–0.14% | nih.gov, researchgate.net, biocrick.com |
| Half-life (t½) | >22 hours | nih.gov, biocrick.com, chemfaces.com |
| Pharmacokinetic Behavior | Dose-independent | nih.gov, biocrick.com, chemfaces.com |
Identification and Characterization of Metabolites
The biotransformation of Notoginsenoside Fc in vivo leads to the formation of several metabolites. nih.govbiocrick.com Using advanced analytical techniques such as ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS), researchers have successfully detected and structurally characterized multiple metabolites in rats. nih.govbiocrick.comchemfaces.commdpi.com
In one key study, a total of ten metabolites were identified following oral administration of Notoginsenoside Fc. nih.govbiocrick.comchemfaces.com Another investigation focusing on the role of intestinal microflora identified seven distinct deglycosylated products after incubating Notoginsenoside Fc with intestinal bacteria from normal rats. nih.govresearchgate.net The characterization of these compounds is based on their mass spectral data, which reveals the sequential loss of sugar moieties from the parent molecule. researchgate.netresearchgate.net These metabolites are primarily the result of deglycosylation at the C-3 and C-20 positions of the protopanaxadiol (B1677965) aglycone. mdpi.com
Major Metabolic Pathways (e.g., Deglycosylation)
The primary metabolic pathway for Notoginsenoside Fc in rats is deglycosylation. nih.govbiocrick.comchemfaces.com This process involves the enzymatic cleavage of the sugar chains (oligosaccharides) attached to the aglycone core of the saponin (B1150181). researchgate.netresearchgate.net The deglycosylation occurs in a stepwise manner, typically starting from the terminal sugar units of the glycosidic chains linked to the C-3 or C-20 hydroxyl groups of the aglycone. researchgate.netmdpi.comresearchgate.net
The metabolic cascade of Notoginsenoside Fc proceeds through the sequential removal of its xylose and glucose units. researchgate.netresearchgate.net This biotransformation is critical, as the resulting metabolites, which are less polar than the parent compound, may exhibit different absorption rates and biological activities. dovepress.comtmrjournals.com The proposed pathway involves the transformation of Notoginsenoside Fc into a series of intermediate metabolites, ultimately leading to the formation of the bare aglycone, protopanaxadiol (PPD). researchgate.net
Table 2: Proposed Metabolic Pathway of Notoginsenoside Fc via Deglycosylation
| Compound | Transformation | Resulting Metabolite(s) | Source(s) |
|---|---|---|---|
| Notoginsenoside Fc (NGFc) | Parent Compound | M1 / M2 | researchgate.net, researchgate.net |
| M1 / M2 | Loss of one xylose unit | M3 / M4 | researchgate.net, researchgate.net |
| M3 / M4 | Loss of one glucose unit | M5 / M6 | researchgate.net, researchgate.net |
| M5 / M6 | Loss of one xylose unit | M7 / M8 | researchgate.net, researchgate.net |
| M7 / M8 | Loss of one glucose unit | Protopanaxadiol (PPD) | researchgate.net, researchgate.net |
Role of Gut Microbiota in Biotransformation (inferred from deglycosylation)
The process of deglycosylation is not carried out by host enzymes but is instead mediated by the enzymatic machinery of the gut microbiota. researchgate.netresearchgate.net The intestinal bacteria produce a variety of glycosidases that are capable of hydrolyzing the glycosidic bonds of saponins. nih.govtmrjournals.com
Molecular and Cellular Mechanisms of Action of Notoginsenoside Fc
Modulation of Intracellular Signaling Cascades
Phospholipase Cγ2 (PLCγ2) Pathway Inhibition
Notoginsenoside Fc has been shown to inhibit platelet aggregation by suppressing the Phospholipase Cγ2 (PLCγ2) signaling cascade. researchgate.netnih.gov This inhibition has been observed in response to various agonists, including thrombin, collagen, and ADP. nih.govfrontiersin.org Fc's inhibitory action prevents the activation of PLCγ2 and its downstream signaling components. researchgate.netresearchgate.net
The mechanism involves the downregulation of PLCγ2 activity, which in turn reduces the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). frontiersin.orgresearchgate.net This leads to decreased activity of protein kinase C (PKC) and reduced concentrations of thromboxane (B8750289) A2 (TXA2) and intracellular calcium ([Ca2+]). researchgate.netnih.govfrontiersin.org Studies have demonstrated that Fc can abolish the activation of the entire PLCγ2/DAG-PKC-TXA2/IP3-[Ca2+] pathway triggered by thrombin. researchgate.netnih.govnih.gov Furthermore, Fc was found to attenuate platelet aggregation induced by a direct PLC activator, m-3M3FBS, confirming its inhibitory effect on PLCγ2 signaling. nih.govfrontiersin.org
| Target Molecule/Process | Effect of Notoginsenoside Fc | Reference |
| Platelet Aggregation (induced by thrombin, collagen, ADP) | Inhibition | researchgate.netnih.govfrontiersin.org |
| PLCγ2 Activation | Inhibition | researchgate.netnih.govresearchgate.net |
| Diacylglycerol (DAG) Production | Reduction | researchgate.netfrontiersin.org |
| Inositol 1,4,5-trisphosphate (IP3) Production | Reduction | researchgate.netfrontiersin.org |
| Protein Kinase C (PKC) Activity | Down-regulation | researchgate.netfrontiersin.org |
| Thromboxane A2 (TXA2) Concentration | Down-regulation | researchgate.netfrontiersin.org |
| Intracellular Calcium ([Ca2+]) Mobilization | Abolished (when triggered by thrombin) | researchgate.netnih.govnih.gov |
Autophagy Induction and Regulation
Notoginsenoside Fc has been identified as a modulator of autophagy, a cellular process for degrading and recycling cellular components. scienceopen.comnih.gov Research indicates that Fc can promote endothelial cell autophagy, which is beneficial in accelerating reendothelialization after vascular injury, particularly in diabetic conditions. scienceopen.comnih.govnih.gov
The regulatory effect of Fc on autophagy involves the modulation of key autophagy-related proteins. Specifically, Fc treatment has been shown to upregulate the expression of LC3B (Microtubule-associated protein 1A/1B-light chain 3B) and Beclin 1. nih.govmedchemexpress.comabmole.com Conversely, it downregulates the expression of p62/SQSTM1, a protein that is degraded during the autophagic process. nih.govmedchemexpress.comabmole.com This pattern of protein expression is indicative of an induction and enhancement of autophagic flux. nih.gov In some cancer cell lines, Notoginsenoside Fc was observed to induce the accumulation of LC3B-II, suggesting a modulatory role in autophagy in that context as well. tandfonline.com
| Autophagy-Related Protein | Effect of Notoginsenoside Fc | Cellular Context | Reference |
| LC3B | Upregulation | Rat Aortic Endothelial Cells (RAOECs) | nih.govmedchemexpress.comabmole.com |
| Beclin 1 | Upregulation | Rat Aortic Endothelial Cells (RAOECs), Injured Carotid Artery | scienceopen.comnih.govmedchemexpress.comabmole.com |
| p62/SQSTM1 | Downregulation | Rat Aortic Endothelial Cells (RAOECs) | nih.govmedchemexpress.comabmole.com |
| LC3B-II | Accumulation | Human Esophageal Cancer Cells (ECA-109) | tandfonline.com |
SIRT3/SOD2 Pathway Modulation
Notoginsenoside Fc has demonstrated protective effects against mitochondrial dysfunction and oxidative stress by modulating the Sirtuin 3 (SIRT3)/Superoxide (B77818) Dismutase 2 (SOD2) pathway. nih.govresearchgate.net This mechanism is particularly relevant in the context of acute kidney injury. nih.gov
In models of acetaminophen-induced kidney injury, Fc treatment was found to increase the protein expression of both SIRT3 and SOD2 in the kidneys. nih.gov In vitro studies using human kidney 2 (HK-2) cells further confirmed that Fc could reverse the acetaminophen-induced reduction in SIRT3 and SOD2 expression. nih.govresearchgate.net By upregulating the SIRT3/SOD2 pathway, Fc helps to attenuate mitochondrial superoxide formation and protect against oxidative stress-induced cellular damage. nih.gov
| Protein | Effect of Notoginsenoside Fc | Cellular/Tissue Context | Reference |
| SIRT3 | Increased expression | Kidneys of mice with acute kidney injury, HK-2 cells | nih.gov |
| SOD2 | Increased expression | Kidneys of mice with acute kidney injury, HK-2 cells | nih.gov |
HMGCS2 Pathway Regulation
Notoginsenoside Fc has been shown to regulate the 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) pathway, which is implicated in conditions like diabetic nephropathy. nih.gov HMGCS2 is a mitochondrial enzyme that plays a key role in ketogenesis.
In diabetic mouse models, the expression of HMGCS2 was found to be increased. nih.gov Treatment with Notoginsenoside Fc partially abrogated this increase. nih.gov Further studies involving the knockdown of HMGCS2 demonstrated that this enzyme is involved in high glucose-induced mitochondrial dysfunction and pyroptosis in glomerular endothelial cells. nih.gov These findings suggest that the inhibitory effect of Fc on mitochondrial damage and pyroptosis is associated with its ability to suppress the HMGCS2 pathway. nih.gov
PPARγ Pathway Upregulation
Notoginsenoside Fc has been found to exert protective effects in vascular endothelial cells through the upregulation of the Peroxisome Proliferator-Activated Receptor-γ (PPARγ) pathway. nih.govum.es This mechanism is particularly relevant in mitigating high glucose-induced endothelial injury. nih.gov
In rat aortic endothelial cells challenged with high glucose, PPARγ expression was downregulated, an effect that was prevented by treatment with Fc. nih.gov The upregulation of PPARγ by Fc contributes to its anti-inflammatory and anti-apoptotic effects. um.esmdpi.comnih.gov Inhibition of PPARγ was shown to abrogate the protective effects of Fc against the production of pro-inflammatory cytokines, indicating that the PPARγ pathway is a key mediator of Fc's beneficial actions in the endothelium. nih.gov
Regulation of Apoptosis-Related Proteins
Notoginsenoside Fc modulates the expression of key apoptosis-related proteins, thereby exerting anti-apoptotic effects in various cell types. nih.govnih.gov This regulation is a crucial component of its protective mechanisms against cellular injury.
In models of acetaminophen-induced acute kidney injury, Fc treatment was shown to restore the expression of apoptosis-related proteins. nih.gov Specifically, it increased the expression of the anti-apoptotic protein Bcl-2 and decreased the expression of the pro-apoptotic protein Bax. nih.govresearchgate.net Furthermore, Fc reduced the levels of cleaved Caspase-3, an executive caspase in the apoptotic cascade. nih.govresearchgate.net This modulation of the Bax/Bcl-2 ratio and inhibition of caspase activation contributes to the reduction of renal tubular cell apoptosis. nih.gov Similar anti-apoptotic effects through the regulation of these proteins have also been observed in high glucose-induced endothelial cell injury. nih.govnih.gov
| Apoptosis-Related Protein | Effect of Notoginsenoside Fc | Cellular/Tissue Context | Reference |
| Bax | Decreased expression | HK-2 cells, Renal tubular cells | nih.govresearchgate.net |
| Bcl-2 | Increased expression | HK-2 cells, Renal tubular cells | nih.govresearchgate.net |
| Cleaved Caspase-3 | Decreased expression | HK-2 cells, Renal tubular cells | nih.govresearchgate.net |
Interactions with Molecular Targets
The therapeutic potential of Notoginsenoside Fc stems from its ability to interact with specific molecular targets, thereby modulating their activity and influencing downstream cellular pathways. These interactions range from receptor binding to enzyme modulation and noncovalent protein-ligand interactions.
Platelet-Activating Factor Receptor (PAFR)
Notoginsenoside Fc has been identified as a compound that targets the Platelet-Activating Factor Receptor (PAFR). While direct binding studies are not extensively detailed in the available literature, the compound's significant antiplatelet effects are well-documented. medchemexpress.com The primary mechanism elucidated for its antiplatelet and antithrombotic action involves the inhibition of the Phospholipase Cγ2 (PLCγ2) signaling cascade. mdpi.comresearchgate.netnih.govnih.gov
Notoginsenoside Fc has been shown to suppress platelet aggregation induced by various agonists, including thrombin, collagen, and ADP. researchgate.netnih.govnih.gov These agonists activate platelets through different receptors, but their signaling pathways converge on the activation of PLCγ2. nih.govfrontiersin.org Notoginsenoside Fc intervenes by down-regulating the activation of PLCγ2 and the subsequent downstream signaling molecules, including diacylglycerol (DAG), protein kinase C (PKC), and inositol 1,4,5-trisphosphate (IP3). researchgate.netnih.govmdpi.com This oppression of the PLCγ2 pathway ultimately inhibits the increase in intracellular calcium concentration ([Ca2+]) and the production of thromboxane A2 (TXA2), key events in platelet activation and aggregation. researchgate.netnih.govnih.gov The compound's ability to attenuate platelet aggregation induced by the PLC activator m-3M3FBS further confirms its inhibitory action on this central signaling pathway. nih.govnih.gov
Protein-Ligand Binding Interactions (e.g., Lysozyme)
The interaction of Notoginsenoside Fc with proteins has been investigated using techniques such as intensity fading matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (IF-MALDI-TOF MS). researcher.lifenih.gov These studies provide insight into the noncovalent binding between saponins (B1172615) and model proteins like lysozyme.
In a comparative study of six notoginseng saponins, Notoginsenoside Fc demonstrated a notable binding affinity for lysozyme. The affinity was quantified using the half-maximal fading concentration (FC50), with a lower value indicating a stronger binding affinity. The binding order was determined to be: notoginsenoside S > notoginsenoside Fc > ginsenoside Rb1 > ginsenoside Rd > notoginsenoside Ft1 > ginsenoside Rg1. researcher.lifenih.govresearchgate.net Molecular docking studies suggest that hydrogen bonding is a key factor in stabilizing these protein-ligand interactions. researcher.lifenih.govresearchgate.net
Table 1: Relative Binding Affinities of Panax notoginseng Saponins to Lysozyme This interactive table is based on data from IF-MALDI-MS studies. A higher rank indicates a stronger binding affinity.
| Saponin (B1150181) | Relative Binding Affinity Rank |
|---|---|
| Notoginsenoside S | 1 |
| Notoginsenoside Fc | 2 |
| Ginsenoside Rb1 | 3 |
| Ginsenoside Rd | 4 |
| Notoginsenoside Ft1 | 5 |
| Ginsenoside Rg1 | 6 |
Enzyme Modulation
Notoginsenoside Fc exerts significant influence over several cellular pathways through the modulation of key enzymes. mdpi.com
A primary mechanism is the down-regulation of Phospholipase Cγ2 (PLCγ2) , which, as detailed previously, is central to its antiplatelet effects. nih.govmdpi.com By inhibiting the phosphorylation and activation of PLCγ2, Notoginsenoside Fc effectively suppresses the entire downstream cascade involving protein kinase C (PKC) , leading to reduced platelet response. researchgate.netnih.gov
Furthermore, research shows that Notoginsenoside Fc can upregulate the expression of Peroxisome Proliferator-Activated Receptor-γ (PPARγ) . mdpi.com This interaction is believed to be partly responsible for its protective effects against high glucose-induced vascular endothelial cell injury. researchgate.net
In other cellular contexts, Notoginsenoside Fc has been found to regulate the SIRT3/SOD2 pathway . mdpi.comresearchgate.net This mechanism is implicated in its ability to reduce renal tubular injury and mitochondrial dysfunction in models of acute kidney injury. researchgate.netnih.gov By modulating the activity of the mitochondrial deacetylase SIRT3 and its target, superoxide dismutase 2 (SOD2), Notoginsenoside Fc helps to mitigate oxidative stress. nih.gov
Preclinical Mechanistic Biological Activities of Notoginsenoside Fc
Hemostatic System Modulation
Notoginsenoside Fc exhibits significant effects on the hemostatic system, primarily through its interaction with platelets and its subsequent influence on thrombus formation.
Anti-platelet Aggregation Effects in In Vitro and Animal Models
In vitro studies have consistently shown that Notoginsenoside Fc can effectively counteract platelet aggregation. abmole.commedchemexpress.comlabnet.es When platelets are incubated with Notoginsenoside Fc, aggregation induced by various agonists such as thrombin, collagen, and adenosine (B11128) diphosphate (B83284) (ADP) is suppressed in a dose-dependent manner. frontiersin.orgnih.gov The inhibitory concentration (IC50) of Notoginsenoside Fc on platelet aggregation has been determined for different inducers, as detailed in the table below. frontiersin.org
The anti-platelet effect of Notoginsenoside Fc is time-dependent, with peak inhibition observed after a 5-minute incubation period in one study. frontiersin.org The underlying mechanism of this antiplatelet activity is believed to involve the downregulation of the Phospholipase Cγ2 (PLCγ2) signaling pathway. frontiersin.orgmdpi.com By inhibiting PLCγ2, Notoginsenoside Fc subsequently suppresses the production of downstream signaling molecules including diacylglycerol (DAG), inositol (B14025) 1,4,5-trisphosphate (IP3), and thromboxane (B8750289) A2 (TXA2), all of which are crucial for platelet activation and aggregation. frontiersin.orgmdpi.com
| Inducer | IC50 of Notoginsenoside Fc (µM) |
| Thrombin | 204.38 |
| Collagen | 379.93 |
| ADP | 295.89 |
| Data from an in vitro study on washed platelets. frontiersin.org |
In animal models, the administration of Notoginsenoside Fc has been shown to alleviate thrombosis, further supporting its anti-platelet effects in vivo. frontiersin.orgnih.gov
Influence on Thrombus Formation
In animal models of thrombosis, Notoginsenoside Fc has demonstrated the ability to reduce thrombus formation. frontiersin.orgnih.gov Specifically, in a ferric chloride (FeCl3)-induced thrombosis model in rats, the administration of Notoginsenoside Fc led to a significant decrease in the weight of the thrombus. frontiersin.org Microscopic examination of the injured blood vessels also revealed a reduction in the thickness of the thrombus following treatment with Notoginsenoside Fc. frontiersin.org These findings suggest that the anti-platelet aggregation effects of Notoginsenoside Fc observed in vitro translate to a tangible anti-thrombotic effect in vivo. frontiersin.org
Vascular System Protection and Remodeling
Beyond its effects on hemostasis, Notoginsenoside Fc has been shown to play a protective role in the vascular system, promoting repair and attenuating injury-induced remodeling.
Promotion of Reendothelialization
Studies have indicated that Notoginsenoside Fc can accelerate the process of reendothelialization following vascular injury, particularly in the context of diabetes. abmole.comnih.govnih.gov In diabetic rats with carotid artery injury, treatment with Notoginsenoside Fc has been observed to significantly improve the rate of reendothelialization. nih.govscienceopen.com This effect is thought to be mediated by the promotion of endothelial cell autophagy. abmole.comnih.govnih.gov By upregulating the expression of autophagy-related proteins such as LC3B and Beclin 1, Notoginsenoside Fc helps to restore the impaired autophagic processes in endothelial cells under high-glucose conditions, thereby facilitating their proliferation and migration to repair the denuded vessel lining. abmole.comnih.gov
| Experimental Model | Key Findings | Reference |
| Diabetic Sprague-Dawley rats with carotid artery injury | Accelerated reendothelialization | abmole.comnih.govnih.gov |
| Rat aortic endothelial cells under high-glucose | Upregulation of LC3B and Beclin 1 expression | abmole.com |
Attenuation of Endothelial Cell Injury
Notoginsenoside Fc has been shown to protect vascular endothelial cells from injury, particularly that induced by high glucose levels. nih.gov In in vitro models using rat aortic endothelial cells, Notoginsenoside Fc was found to mitigate high glucose-induced apoptosis and promote cell proliferation. nih.gov Furthermore, it reduced the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov The protective mechanism appears to involve the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of inflammation and glucose metabolism. nih.gov By preventing the downregulation of PPAR-γ in high-glucose conditions, Notoginsenoside Fc helps to preserve endothelial cell function and reduce the inflammatory response. nih.gov
Reduction of Neointimal Formation
In conjunction with its ability to promote reendothelialization, Notoginsenoside Fc has also been found to alleviate excessive neointimal formation following vascular injury in diabetic rats. nih.govscienceopen.com Neointimal hyperplasia, a primary contributor to restenosis after vascular interventions, is often exacerbated in diabetic conditions. nih.gov By accelerating the restoration of a functional endothelial layer, Notoginsenoside Fc helps to suppress the underlying stimuli for smooth muscle cell proliferation and migration, thereby reducing the development of the neointima. nih.govscienceopen.com This suggests a therapeutic potential for Notoginsenoside Fc in preventing restenosis, particularly in diabetic patients undergoing procedures like angioplasty or stenting. nih.govnih.gov
Renal Homeostasis and Injury Response
Notoginsenoside Fc demonstrates significant protective effects against various forms of kidney injury by modulating key cellular pathways involved in cell survival, mitochondrial function, and programmed cell death.
Research has shown that Notoginsenoside Fc can alleviate renal tubular injury, particularly in the context of acute kidney injury (AKI). In animal models of acetaminophen-induced AKI, administration of Notoginsenoside Fc led to a notable improvement in kidney function. frontiersin.orgnih.gov This was evidenced by a significant decrease in serum levels of creatinine, blood urea (B33335) nitrogen (BUN), and Cystatin C, which are key indicators of renal dysfunction. nih.govnih.gov
Histopathological examinations of kidney tissue from these models revealed that Notoginsenoside Fc treatment ameliorated renal damage and reduced the rate of apoptosis in renal tubular cells. frontiersin.orgnih.govresearchgate.net At the molecular level, Notoginsenoside Fc modulates the expression of proteins that regulate apoptosis. Specifically, it has been observed to downregulate the expression of pro-apoptotic proteins such as Bax and cleaved-caspase-3, while simultaneously upregulating the anti-apoptotic protein Bcl-2. frontiersin.orgresearchgate.net These actions collectively contribute to the preservation of renal tubular cell integrity and function during acute injury. nih.gov
Table 1: Effects of Notoginsenoside Fc on Markers of Renal Tubular Injury in Preclinical Models
| Model | Key Findings | Molecular Changes | Reference |
|---|---|---|---|
| Acetaminophen-Induced Acute Kidney Injury (AKI) | Decreased serum creatinine, BUN, and Cystatin C; Ameliorated renal histopathology. | ↓ Bax, ↓ Cleaved-caspase-3, ↑ Bcl-2 | frontiersin.org, nih.gov, nih.gov |
| Diabetes with Ischemia-Reperfusion Induced AKI | Showed protective effects on renal tubular injury (in combination with Astragaloside II). | Activated PDGFB, Inhibited SHP-1/VEGFA signaling | researchgate.net |
Mitochondrial dysfunction is a central factor in the pathogenesis of various kidney diseases, including AKI and diabetic nephropathy. nih.govnih.gov Notoginsenoside Fc has been shown to exert protective effects by preserving mitochondrial integrity and function. frontiersin.org In in vitro studies using human kidney (HK-2) cells, Notoginsenoside Fc treatment attenuated the loss of mitochondrial membrane potential and reduced the production of mitochondrial superoxide (B77818), a harmful reactive oxygen species. frontiersin.orgnih.govnih.gov
A key mechanism underlying these protective effects is the regulation of the SIRT3/SOD2 signaling pathway. frontiersin.orgnih.gov Sirtuin 3 (SIRT3) is a crucial mitochondrial deacetylase that helps maintain mitochondrial homeostasis and combat oxidative stress, partly by activating Superoxide Dismutase 2 (SOD2), a primary mitochondrial antioxidant enzyme. nih.govdntb.gov.ua Notoginsenoside Fc has been found to increase the expression of both SIRT3 and SOD2 in the kidneys of mice with AKI. frontiersin.orgnih.gov In the context of diabetic nephropathy, Notoginsenoside Fc was also found to alleviate the collapse of the mitochondrial membrane potential and regulate mitochondrial dynamics by decreasing the expression of fission proteins (Drp-1, Fis1) and increasing the fusion protein Mfn2. nih.gov
Table 2: Impact of Notoginsenoside Fc on Mitochondrial Function Markers
| Condition | Effect on Mitochondria | Associated Pathway/Proteins | Reference |
|---|---|---|---|
| Acetaminophen-Induced AKI | Attenuated loss of mitochondrial membrane potential; Decreased mitochondrial superoxide formation. | ↑ SIRT3, ↑ SOD2 | frontiersin.org, nih.gov, nih.gov |
| Diabetic Nephropathy | Alleviated collapse of mitochondrial membrane potential; Regulated mitochondrial dynamics. | ↓ Drp-1, ↓ Fis1, ↑ Mfn2; HMGCS2 pathway | nih.gov |
Pyroptosis, a form of pro-inflammatory programmed cell death, is implicated in the progression of diabetic nephropathy. Notoginsenoside Fc has demonstrated a capacity to protect glomerular endothelial cells from this destructive process. nih.govmust.edu.mo In studies involving diabetic mice, Notoginsenoside Fc was shown to ameliorate pyroptosis in these cells. nih.govresearchgate.net
This protective effect is associated with a reduction in the expression of key proteins involved in the pyroptosis cascade. nih.gov Treatment with Notoginsenoside Fc led to decreased levels of the NLRP3 inflammasome components, including NLRP3 itself, cleaved caspase-1, and the gasdermin D N-terminal (GSDMD-NT) fragment, which is the ultimate executor of pyroptotic cell death. nih.gov The expression of thioredoxin-interacting protein (TXNIP), an upstream activator of the NLRP3 inflammasome, was also reduced. nih.gov Further investigation revealed that these effects are mediated, at least in part, through the regulation of the 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) pathway. nih.govablesci.com
Mitigation of Mitochondrial Dysfunction in Renal Contexts
Antioxidant Mechanisms (cellular level)
The antioxidant properties of Notoginsenoside Fc are closely linked to its ability to mitigate mitochondrial dysfunction. By bolstering the cell's endogenous antioxidant systems, it helps to neutralize oxidative stress, a key driver of cellular damage in kidney disease. nih.gov
Anti-inflammatory Mechanisms (cellular level)
Chronic inflammation is a hallmark of progressive kidney disease. Notoginsenoside Fc exerts anti-inflammatory effects primarily by targeting and inhibiting the NLRP3 inflammasome. nih.govnih.govresearchgate.net The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the maturation and release of potent pro-inflammatory cytokines. nih.govaginganddisease.org
By downregulating the expression of NLRP3, ASC, and caspase-1, Notoginsenoside Fc effectively blocks the activation of this inflammatory platform. nih.govnih.gov This leads to a reduction in the secretion of inflammatory mediators, thereby dampening the inflammatory response within the kidney tissue. nih.govresearchgate.net This mechanism has been observed to alleviate podocyte injury and reduce albuminuria in diabetic mouse models, highlighting its therapeutic potential in inhibiting inflammation-driven renal damage. nih.govresearchgate.net
Advanced Analytical Methodologies for Notoginsenoside Fc Research
Chromatographic and Mass Spectrometric Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of Notoginsenoside Fc in complex biological samples such as plasma. researchgate.netnih.gov This technique offers high sensitivity and selectivity, which are crucial for detecting the low concentrations often encountered in pharmacokinetic studies. researchgate.net
A validated LC-MS/MS method has been successfully developed for the determination of Notoginsenoside Fc in rat plasma. chemfaces.combiocrick.com This method typically involves a protein precipitation step, often using methanol, to clean up the sample before analysis. researchgate.netchemfaces.combiocrick.com Chromatographic separation is commonly achieved on a C18 column, followed by detection using an electrospray ionization (ESI) source operating in negative selective reaction monitoring (SRM) mode. researchgate.netnih.govchemfaces.combiocrick.com For Notoginsenoside Fc, the precursor ion to product ion transition of m/z 931.5 → m/z 769.5 is frequently monitored for quantification.
The validation of these LC-MS/MS methods is performed in accordance with regulatory guidelines, such as those from the FDA, ensuring reliability through the assessment of selectivity, linearity, limit of quantitation, accuracy, precision, matrix effect, extraction recovery, and stability. researchgate.nettandfonline.com For instance, one study reported a linear range with a lower limit of quantification (LLOQ) of 0.002 μg/mL in rat plasma. nih.govchemfaces.combiocrick.com The intra- and inter-day precision (R.S.D.) for this method were documented as 2.45-12.36% and 3.67-14.22%, respectively, with an accuracy (R.R.) ranging from 93.90% to 99.41%. nih.govchemfaces.combiocrick.com Such validated methods have been successfully applied to preclinical pharmacokinetic studies of Notoginsenoside Fc in rats. researchgate.netnih.govchemfaces.combiocrick.com
A study on the pharmacokinetics of saponins (B1172615) from the leaves of Panax notoginseng in rat plasma also utilized a validated LC-MS/MS method for the simultaneous determination of multiple compounds, including Notoginsenoside Fc. nih.gov This research highlighted that Notoginsenoside Fc exhibited relatively high exposure compared to other saponins after oral administration. nih.gov
Table 1: LC-MS/MS Method Parameters for Notoginsenoside Fc Quantification in Rat Plasma
| Parameter | Value | Reference |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |
| Sample Preparation | Methanol-mediated protein precipitation | researchgate.netchemfaces.combiocrick.com |
| Chromatographic Column | C18 | researchgate.netnih.govchemfaces.combiocrick.com |
| Ionization Mode | Electrospray Ionization (ESI), Negative | researchgate.netnih.govchemfaces.com |
| Detection Mode | Selective Reaction Monitoring (SRM) | researchgate.net |
| LLOQ in Rat Plasma | 0.002 µg/mL | nih.govchemfaces.combiocrick.com |
| Intra-day Precision (R.S.D.) | 2.45 - 12.36% | nih.govchemfaces.combiocrick.com |
| Inter-day Precision (R.S.D.) | 3.67 - 14.22% | nih.govchemfaces.combiocrick.com |
| Accuracy (R.R.) | 93.90 - 99.41% | nih.govchemfaces.combiocrick.com |
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) for Metabolite Identification
For the identification of metabolites, ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS) is a powerful tool. researchgate.net This high-resolution mass spectrometry technique provides accurate mass measurements and elemental compositions of ions, which facilitates the structural elucidation of unknown metabolites. researchgate.net
Research utilizing UPLC-Q/TOF-MS has been instrumental in characterizing the metabolic pathways of Notoginsenoside Fc. researchgate.netchemfaces.combiocrick.com Following oral administration in rats, a total of 10 metabolites of Notoginsenoside Fc were detected and structurally characterized. researchgate.netchemfaces.combiocrick.com The primary metabolic pathway identified was deglycosylation, where the sugar moieties attached to the aglycone are sequentially cleaved. researchgate.netresearchgate.net This process is thought to be carried out by intestinal bacteria. researchgate.net
In one study, UPLC-Q/TOF-MS was used to analyze rat plasma after oral administration of saponins from the leaves of Panax notoginseng, leading to the characterization of seventeen prototype compounds, including Notoginsenoside Fc. nih.gov Another investigation identified eight metabolites of Notoginsenoside Fc in the feces of rats, all formed through a series of deglycosylation reactions. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity Assessment
High-performance liquid chromatography (HPLC) is a fundamental technique for the analysis and purity assessment of Notoginsenoside Fc. While LC-MS/MS is superior for quantification in biological matrices due to its sensitivity, HPLC with ultraviolet (UV) detection is often employed for the qualitative and quantitative analysis of the compound in herbal extracts and finished products. sci-hub.se
For instance, an HPLC-UV method was developed to identify seven main saponins, including Notoginsenoside Fc, in the leaves of Panax notoginseng. sci-hub.se However, a limitation of HPLC-UV is its lower sensitivity for compounds that lack a strong UV chromophore, which can be a characteristic of some notoginsenosides. researchgate.net Thin-layer chromatography (TLC) has also been used as a preliminary assay for the detection of Panax notoginseng saponins, offering a low-cost and high-throughput screening method before more accurate quantification by HPLC. sci-hub.se
Metabolomics Approaches
Metabolomics, the comprehensive study of metabolites in a biological system, offers a holistic view of the biochemical effects of a compound. Both targeted and untargeted approaches are valuable in Notoginsenoside Fc research.
Targeted Metabolomic Profiling
Targeted metabolomics focuses on the quantitative measurement of a predefined set of metabolites. In the context of Notoginsenoside Fc, this approach is exemplified by the LC-MS/MS methods developed for the simultaneous quantification of multiple triterpenoids.
A notable study developed and validated an efficient and sensitive LC-MS/MS method for the simultaneous quantification of 23 triterpenoids, including Notoginsenoside Fc, in rat plasma after administration of steamed Panax notoginseng. acs.org This targeted approach allowed for a detailed pharmacokinetic profiling of the extract and identified several key pharmacokinetic markers based on their systemic exposure levels. acs.org Such methods are powerful tools for future in vivo investigations of various notoginseng-related samples. acs.org
Untargeted Metabolomic Analysis
Untargeted metabolomics aims to capture a global snapshot of all measurable metabolites in a sample, providing a broad overview of metabolic changes. This approach is particularly useful for hypothesis generation and discovering unexpected metabolic alterations following administration of a compound.
The raw data obtained from techniques like UPLC-Q/TOF-MS can be subjected to untargeted analysis. The data processing typically involves software to extract and align features, followed by statistical analysis to identify significant differences between experimental groups. While specific untargeted metabolomic studies focusing solely on the global effects of isolated Notoginsenoside Fc are not detailed in the provided context, the principles of untargeted analysis are applied in the initial stages of metabolite identification studies.
Techniques for Studying Noncovalent Molecular Interactions (e.g., MALDI-TOF Mass Spectrometry)
The investigation of noncovalent interactions between small molecules like Notoginsenoside Fc and their protein targets is crucial for understanding their pharmacological mechanisms. A key technique in this area is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, particularly a variation known as intensity fading MALDI-TOF mass spectrometry (IF-MALDI-MS). nih.govresearchgate.net
IF-MALDI-MS is a method used to analyze the binding interactions between natural products and proteins. nih.gov The principle behind this technique is that the intensity of the mass spectrometric signal of a potential ligand (like Notoginsenoside Fc) will decrease or "fade" as increasing amounts of its binding protein are added to the sample. springernature.com This fading phenomenon is indicative of a noncovalent interaction, as the formation of a ligand-protein complex prevents the free ligand from being effectively ionized and detected by the mass spectrometer. researchgate.netspringernature.com
To enhance the reproducibility of this method, a deposition scanning approach can be employed, where a focused laser beam scans the entire sample deposition area, yielding a relative standard deviation (RSD) of 5.7%. nih.govresearchgate.net The binding affinity of the ligand to the protein can be quantified by calculating the half-maximal fading concentration (FC50), which represents the concentration of the protein required to reduce the ligand's signal intensity by 50%. nih.gov
In a study investigating the noncovalent interactions between various notoginseng saponins and the protein lysozyme, deposition scanning IF-MALDI-MS was utilized to determine their binding affinities. nih.govresearchgate.net The results demonstrated a clear hierarchy of binding, with Notoginsenoside Fc showing the second-strongest affinity among the six saponins tested. nih.govresearcher.lifepatsnap.com Molecular docking studies complemented these findings, suggesting that hydrogen bonding is a key factor in stabilizing these interactions. nih.govresearcher.lifepatsnap.com
Table 1: Binding Affinity of Notoginseng Saponins to Lysozyme Determined by IF-MALDI-MS
| Saponin (B1150181) | Relative Binding Affinity |
|---|---|
| Notoginsenoside S | > Notoginsenoside Fc |
| Notoginsenoside Fc | > Ginsenoside Rb1 |
| Ginsenoside Rb1 | > Ginsenoside Rd |
| Ginsenoside Rd | > Notoginsenoside Ft1 |
| Notoginsenoside Ft1 | > Ginsenoside Rg1 |
| Ginsenoside Rg1 | Lowest Affinity |
Data sourced from multiple studies. nih.govresearcher.lifepatsnap.com
This application of MALDI-TOF MS provides a rapid and sensitive approach for screening active ingredients from natural products and gaining insight into their noncovalent binding mechanisms. nih.govresearchgate.net
Cell-Based Assays and Molecular Biology Techniques (e.g., Western Blot, ELISA, Cell Proliferation/Migration Assays, Apoptosis Assays)
A variety of cell-based assays and molecular biology techniques have been instrumental in elucidating the cellular and molecular mechanisms of Notoginsenoside Fc. These methods have been applied across different cell types, including endothelial cells and kidney cells, to study its effects on proliferation, migration, apoptosis, and related signaling pathways.
Western Blot: This technique has been extensively used to detect changes in protein expression levels in response to Notoginsenoside Fc treatment. For instance, in rat aortic endothelial cells (RAOECs) cultured under high-glucose conditions, Notoginsenoside Fc was found to upregulate the expression of proteins involved in autophagy, such as LC3B and Beclin 1, while downregulating p62. nih.govmedchemexpress.com It also increased the expression of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation. nih.gov In studies on acetaminophen-induced acute kidney injury, Western blotting revealed that Notoginsenoside Fc could reverse the decreased expression of the anti-apoptotic protein Bcl-2 and the increased expression of the pro-apoptotic proteins Bax and Cleaved-Caspase3 in HK-2 cells. nih.gov Furthermore, it restored the levels of SIRT3 and SOD2, proteins involved in mitigating mitochondrial oxidative stress. nih.gov In human umbilical vein endothelial cells (HUVECs), Notoginsenoside Fc was shown to upregulate the expression of peroxisome proliferator-activated receptor-γ (PPAR-γ). nih.gov
Table 2: Proteins Analyzed by Western Blot in Notoginsenoside Fc Research
| Protein | Cellular Process | Observed Effect of Notoginsenoside Fc | Cell Type | Reference |
|---|---|---|---|---|
| LC3B, Beclin 1 | Autophagy | Upregulation | RAOECs | nih.govmedchemexpress.com |
| p62 | Autophagy | Downregulation | RAOECs | nih.govmedchemexpress.com |
| PCNA | Proliferation | Upregulation | RAOECs | nih.gov |
| Bcl-2 | Apoptosis | Upregulation (restoration) | HK-2 cells | nih.gov |
| Bax | Apoptosis | Downregulation (restoration) | HK-2 cells | nih.gov |
| C-Caspase3 | Apoptosis | Downregulation (restoration) | HK-2 cells | nih.gov |
| SIRT3, SOD2 | Oxidative Stress | Upregulation (restoration) | HK-2 cells | nih.gov |
| PPAR-γ | Inflammation/Metabolism | Upregulation | HUVECs | nih.gov |
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA has been employed to quantify the concentration of specific molecules in biological samples. In the context of Notoginsenoside Fc research, ELISA kits were used to measure the levels of second messengers involved in platelet aggregation. Studies have shown that Notoginsenoside Fc inhibits the production of 1,4,5-inositol trisphosphate (IP₃), diacylglycerol (DAG), and thromboxane (B8750289) B₂ (TXB₂) in platelets, contributing to its antiplatelet effect. frontiersin.orgfrontiersin.org
Cell Proliferation/Migration Assays: The effect of Notoginsenoside Fc on cell proliferation and migration is a key area of investigation. Cell proliferation has been assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures cell viability, and by analyzing cell cycle progression via flow cytometry. nih.govnih.govscienceopen.com Research has shown that Notoginsenoside Fc promotes the proliferation of RAOECs that were inhibited by high-glucose conditions. nih.gov Cell migration is often studied using the wound healing assay, where a scratch is made in a cell monolayer and the rate of closure is monitored. nih.govscienceopen.com Notoginsenoside Fc has been demonstrated to significantly increase the migration of RAOECs under high-glucose conditions, an effect that was linked to its ability to promote autophagy. nih.govresearchgate.net
Apoptosis Assays: To determine the anti-apoptotic effects of Notoginsenoside Fc, researchers have utilized TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays and flow cytometry with Annexin V/PI staining. nih.govresearchgate.netscielo.br In a model of acetaminophen-induced acute kidney injury, a TUNEL assay showed a higher number of apoptotic cells in the kidney tubules of mice, which was significantly reduced by Notoginsenoside Fc treatment. nih.gov Flow cytometry analysis of HK-2 cells confirmed that Notoginsenoside Fc could strikingly reduce the apoptosis rate induced by acetaminophen. nih.gov These findings are further supported by Western blot data showing changes in apoptosis-related proteins like Bcl-2 and Bax. nih.govnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Notoginsenoside Fc |
| Notoginsenoside S |
| Ginsenoside Rb1 |
| Ginsenoside Rd |
| Notoginsenoside Ft1 |
| Ginsenoside Rg1 |
| N,N',N″-triacetylchitotriose |
| 3-methyladenine (3-MA) |
| Acetaminophen (APAP) |
| D-glucose |
| Thromboxane B₂ (TXB₂) |
| 1,4,5-inositol trisphosphate (IP₃) |
| Diacylglycerol (DAG) |
| Oxidized low-density lipoprotein (ox-LDL) |
| Protopanaxadiol (B1677965) |
| Protopanaxatriol (B1242838) |
| Notoginsenoside R1 |
| Notoginsenoside R2 |
| Curcumin |
| Glutathione (GSH) |
| Cytochrome c |
| Pyruvate (B1213749) |
| Lactate |
| m-3M3FBS |
| Clopidogrel |
| Ferric chloride (FeCl₃) |
| Phenylmethanesulfonylfluoride |
| 3,3-diaminobenzidine |
| Trypsin |
| Propidium iodide (PI) |
| DCFH-DA |
| RIPA lysis buffer |
| Crystal violet |
| Paraformaldehyde |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Polyethylene glycol 300 (PEG300) |
| Tween-80 |
| Saline |
Future Perspectives and Research Gaps
Identification of Novel Specific Molecular Targets
While Notoginsenoside Fc is known to modulate various cellular pathways, including those involved in inflammation and oxidative stress, the precise molecular targets responsible for these effects are not fully elucidated. biosynth.com Future research will need to pinpoint the specific proteins, enzymes, and receptors with which Notoginsenoside Fc directly interacts. For instance, studies have shown its involvement in regulating the SIRT3/SOD2 pathway in acute kidney injury and the PLCγ2 signaling cascade in platelet aggregation. nih.govresearchgate.netmdpi.com Identifying further direct targets will provide a more precise understanding of its mechanism of action and could lead to the development of more targeted therapies. biosynth.com This includes investigating its role in modulating apoptosis-related proteins like Bax, Bcl-2, and C-caspase3, as well as its influence on mitochondrial function. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies for Derivatives
Understanding the relationship between the chemical structure of Notoginsenoside Fc and its biological activity is crucial for the development of more potent and specific derivatives. Future structure-activity relationship (SAR) studies should focus on how modifications to the glycosyl groups and the aglycone skeleton affect its pharmacological properties. For example, the presence of sugars at the C-20 position is known to influence its activity. nih.govresearchgate.net Investigating the impact of different sugar moieties on its biological effects, such as anti-platelet aggregation, could guide the semi-synthesis of novel saponin (B1150181) derivatives with enhanced therapeutic efficacy. researchgate.netblogspot.com
Exploration of Advanced Biotechnological Production Methods
Currently, Notoginsenoside Fc is primarily isolated from the leaves and stems of Panax notoginseng. mdpi.comnih.gov However, this method can be inefficient and yield is often low. nih.gov Advanced biotechnological production methods, such as microbial fermentation and enzymatic biotransformation, offer promising alternatives for a more sustainable and high-yield production of Notoginsenoside Fc and its derivatives. nih.govresearchgate.net For example, specific enzymes have been identified that can hydrolyze the glycosidic linkages of Notoginsenoside Fc to produce other rare ginsenosides (B1230088) like Vina-ginsenoside R7. nih.govfigshare.com Further research into engineered glycosidases and optimizing fermentation conditions with specific microbial strains, such as Cladosporium xylophilum, could significantly improve the production efficiency. nih.govnih.gov
Investigation of Inter-compound Interactions within Panax notoginseng Extracts
Panax notoginseng extracts contain a complex mixture of saponins (B1172615) and other phytochemicals. The therapeutic effects of the whole extract may be due to synergistic or antagonistic interactions between these compounds. It has been observed that the biotransformation of Notoginsenoside Fc can be more effective in the presence of other saponins, suggesting a promotion effect between them. nih.gov Future research should investigate how Notoginsenoside Fc interacts with other major ginsenosides like Rb1, Rg1, and notoginsenoside R1 within the extract. tandfonline.com Understanding these interactions is essential for standardizing extracts and could reveal novel therapeutic strategies based on specific combinations of compounds.
Application of Omics Technologies for Deeper Mechanistic Understanding
To gain a more holistic understanding of the biological effects of Notoginsenoside Fc, the application of "omics" technologies is essential.
Proteomics: Can identify the full range of proteins that are altered in response to Notoginsenoside Fc treatment, providing insights into the signaling pathways it modulates. researchgate.netfrontiersin.org
Transcriptomics: Can reveal changes in gene expression profiles, helping to identify the genes and genetic pathways regulated by Notoginsenoside Fc. mdpi.comnih.gov
Metabolomics: Can be used to analyze the metabolic profile of cells or organisms treated with Notoginsenoside Fc, uncovering its effects on metabolic pathways. mdpi.comtandfonline.com
By integrating data from these omics platforms, researchers can construct a comprehensive picture of the molecular mechanisms underlying the pharmacological activities of Notoginsenoside Fc, paving the way for its development as a novel therapeutic agent. frontiersin.org
Q & A
Q. What are the key chemical and pharmacological properties of Notoginsenoside Fc, and how do they inform experimental design?
Notoginsenoside Fc (C₅₈H₉₈O₂₆; MW 1211.38) is a protopanaxadiol-type saponin isolated from Panax notoginseng leaves. Its solubility in DMSO (90 mg/mL) and stability at -20°C under desiccated conditions are critical for in vitro assays, such as Western blotting and dose-response studies . Pharmacologically, it inhibits platelet aggregation via PLCγ2 signaling (IC₅₀ values: 10–50 μM for P-PLC and P-P47 phosphorylation suppression) and promotes endothelial regeneration through autophagy (LC3B/Beclin-1 upregulation; p62 downregulation) . Researchers must optimize solvent concentrations to avoid cytotoxicity and validate purity via HPLC (>99%) for reproducibility .
Q. How should researchers design dose-response experiments to evaluate Notoginsenoside Fc’s antiplatelet effects?
Dose-response studies should include concentrations spanning 1–100 μM, as data from in vitro platelet assays show significant inhibition of IP3, DAG, and TXB2 production at 20–50 μM . Use human platelet-rich plasma (PRP) or rat aortic endothelial cells (RAOECs) for consistency. Normalize results to vehicle controls (e.g., 0.1% DMSO) and include positive controls (e.g., aspirin for platelet inhibition). Statistical analysis must account for inter-experimental variability (error bars in Figure A–D of Ying et al., 2018) .
Q. What methodologies are recommended for isolating Notoginsenoside Fc from plant sources?
Optimal extraction involves ethanol-water gradients (70% ethanol, v/v) followed by macroporous resin chromatography and preparative HPLC. Recrystallization in methanol yields >98% purity. Validate structural integrity via NMR and mass spectrometry, referencing CAS 88122-52-5 .
Advanced Research Questions
Q. How does Notoginsenoside Fc modulate autophagy in diabetic vascular injury, and what experimental models validate this mechanism?
In diabetic Sprague-Dawley rats (200±20 g), Notoginsenoside Fc (3.5 mg/kg/day) accelerates reendothelialization by upregulating LC3B and Beclin-1 while suppressing p62. Use streptozotocin-induced diabetic models and assess neointimal formation via carotid artery injury assays. Confocal microscopy with GFP-LC3 transfection in RAOECs can visualize autophagic flux . Contrast these findings with in vitro data to address species-specific differences .
Q. What contradictions exist between Notoginsenoside Fc’s in vitro and in vivo pharmacokinetic profiles, and how can they be resolved?
In vitro studies report IC₅₀ values of 20 μM for autophagy activation, but in vivo efficacy requires 3.5 mg/kg/day (≈10 μM systemic exposure). This discrepancy may arise from protein binding or metabolic clearance. Use LC-MS/MS to measure plasma concentrations and tissue distribution in rats. Compare bioavailability via oral vs. intravenous administration .
Q. What statistical approaches are critical for analyzing Notoginsenoside Fc’s dual role in platelet inhibition and endothelial repair?
Multivariate regression or ANOVA should differentiate dose-dependent effects on PLCγ2 (platelet inhibition) and HMGCS2 (endothelial repair). For example, the suppression of TXB2 (thromboxane B2) at 50 μM (p<0.01) and HMGCS2 pathway modulation in diabetic nephropathy require separate statistical models. Address collinearity using principal component analysis (PCA) .
Q. How do researchers reconcile conflicting data on Notoginsenoside Fc’s role in oxidative stress pathways?
While Fc upregulates PPAR-γ to mitigate high glucose-induced endothelial damage , it may paradoxically increase ROS in certain cancer models. Use redox-sensitive dyes (e.g., DCFH-DA) and siRNA knockdowns to isolate pathway-specific effects. Compare results across cell lines (e.g., RAOECs vs. renal glomerular endothelial cells) .
Methodological Guidelines
- Data Presentation : Include raw data tables (e.g., phosphorylation levels, IP3/DAG concentrations) in appendices, with processed data (normalized to controls) in main figures .
- Reproducibility : Detail animal weights (e.g., 200±20 g), drug administration routes (e.g., intraperitoneal), and storage conditions (-20°C, desiccated) .
- Ethical Compliance : Use institutionally approved protocols for diabetic rodent models and disclose conflicts of interest per CONSORT guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
